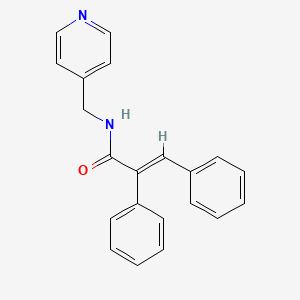
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, also known as DPPMA, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. DPPMA is a member of the acrylamide family and has a molecular formula of C22H20N2O.
Mécanisme D'action
The mechanism of action of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the inhibition of various cellular pathways that are involved in the development and progression of cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Furthermore, this compound has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which are involved in cellular signaling and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide in lab experiments include its high purity and yield, as well as its potent anti-cancer and neuroprotective properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, including the optimization of its chemical structure to improve its pharmacological properties, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in the treatment of various diseases such as cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of various cellular pathways, and it exhibits various biochemical and physiological effects. Despite its limitations, this compound remains a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the condensation of 4-pyridinemethanol and 2,3-diphenylacryloyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity and yield.
Applications De Recherche Scientifique
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-2,3-diphenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(23-16-18-11-13-22-14-12-18)20(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-15H,16H2,(H,23,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDOVIHFVRCW-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

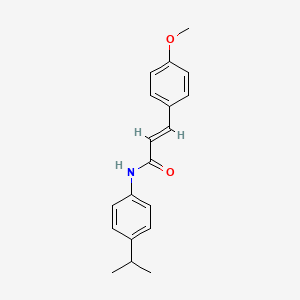
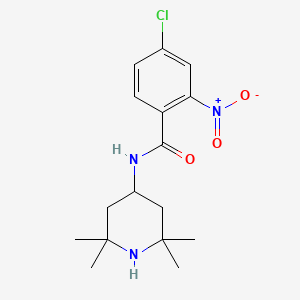
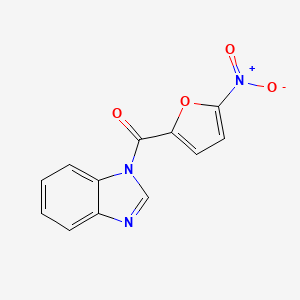
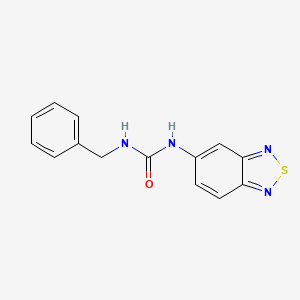

![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

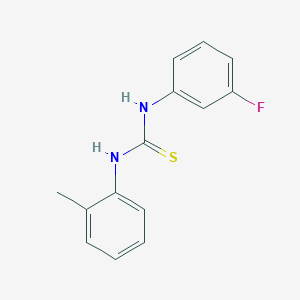
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
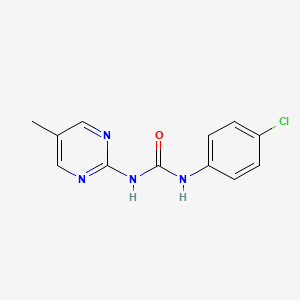
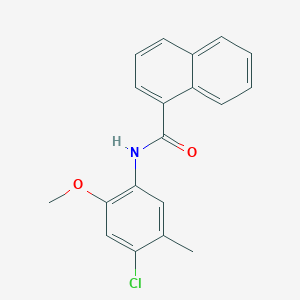
![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)
